molecular formula C18H25N3O3 B13955471 Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13955471
M. Wt: 331.4 g/mol
InChI Key: JDNOBNJXZWKFRF-UHFFFAOYSA-N
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Description

Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: is an organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, providing a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the benzyl and aminoacetyl groups. Key steps may include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C18H25N3O3/c19-12-16(22)20-9-6-18(7-10-20)8-11-21(14-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14,19H2

InChI Key

JDNOBNJXZWKFRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN

Origin of Product

United States

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